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Compound of Interest |

Compound Name: 2-Methyl-5, 7-dinitroquinolin-8-ol
CAS No.: 38543-75-8
Cat. No.: B1601843
- 7

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a highly functionalized derivative of the privileged 8-
hydroxyquinoline (oxine) scaffold.[1] Distinguished by the presence of a sterically demanding
methyl group at the C2 position and strong electron-withdrawing nitro groups at C5 and C7, this
compound exhibits a physicochemical profile distinct from its parent pharmacophore.[1]

Its primary utility lies in antimicrobial drug discovery, specifically as a potent chelator capable of
disrupting metallo-enzymatic pathways in Mycobacteria (M. abscessus, M. smegmatis).[1]
Unlike standard oxines, the 5,7-dinitro substitution pattern drastically alters its acid-base
equilibria, enabling metal chelation at lower physiological pH ranges.[1] This guide provides the
structural, physical, and analytical intelligence required to incorporate this compound into lead
optimization and formulation workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]
[6]

The compound acts as a bidentate ligand.[1] The structural interplay between the electron-
donating methyl group and the electron-withdrawing nitro groups defines its reactivity and
solubility.[1]
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Property Specification

IUPAC Name 2-Methyl-5,7-dinitroquinolin-8-ol

5,7-Dinitro-8-hydroxyquinaldine; Nitroxoline
Common Synonyms

Impurity 1
Molecular Formula C10H7N30s
Molecular Weight 249.18 g/mol
CAS Number 1084-32-8
Chirality Achiral (Planar aromatic system)

Electronic Structure & Intramolecular Forces

The 5,7-dinitro substitution exerts a profound negative inductive (-1) and mesomeric (-M) effect
on the quinoline ring.

» Acidity Enhancement: The electron density is pulled away from the phenolic oxygen,
significantly stabilizing the phenolate anion.[1] This lowers the pKa of the hydroxyl group from
~9.9 (in unsubstituted 8-HQ) to approximately 4.1.[1]

e Basicity Reduction: The nitrogen lone pair becomes less available for protonation, rendering
the quinoline nitrogen essentially non-basic under physiological conditions.[1]

o Steric Hindrance: The C2-Methyl group introduces steric bulk adjacent to the chelating
nitrogen.[1] While this does not prevent metal binding, it can selectively destabilize planar
complexes with smaller metal ions (e.g., AIR*) while favoring larger ions or distorted
geometries.
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Figure 1:Structural functionalization analysis. The intramolecular hydrogen bond (dashed line)
significantly reduces water solubility in the neutral state by masking polar groups.

Physicochemical Profile
Solid-State Properties[1]

o Appearance: Yellow to orange crystalline powder.[1] The color intensity is due to the
extended conjugation system involving the nitro groups (charge transfer transitions).[1]

¢ Melting Point:325°C (Decomposition).[1] The high melting point indicates a robust crystal
lattice stabilized by strong intermolecular -1t stacking and hydrogen bonding networks.[1]

» Hygroscopicity: Moderate.[1] The polar nitro groups can interact with atmospheric moisture,
necessitating storage in desiccated conditions.[1]

Solution Properties
» Solubility:

o Water:[2] Very Low (< 0.1 mg/mL at pH 2-3).[1] Solubility increases significantly at pH > 5
due to ionization of the hydroxyl group.[1]
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o Organic Solvents: Soluble in DMSO, DMF.[1] Slightly soluble in Methanol and Ethanol
(enhanced by sonication).[1]

» Partition Coefficient (LogP): Predicted 1.76.[1] This value suggests moderate lipophilicity,
favorable for membrane permeability in biological assays.[1]

» Acid Dissociation Constant (pKa):
o pKa (OH): 4.12 + 0.6.

o Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as
the mono-anionic species. This anionic character drives its solubility in biological media
but may require ion-pairing strategies for lipid membrane crossing.[1]

Spectral Characteristics

o UV-Vis Absorption: Expect distinct bathochromic shifts compared to 8-hydroxyquinoline.[1]
o Neutral (Organic solvent): Amax ~300-320 nm.[1]

o Anionic (Basic buffer): Amax shifts to ~400-450 nm (Deep yellow/orange), typical of
nitrophenolate chromophores.[1]

e Fluorescence: Unlike 8-hydroxyquinoline, the fluorescence of the dinitro derivative is often
guenched by the nitro groups (heavy atom/intersystem crossing effects), making it less
suitable as a direct fluorescent probe without metal chelation.

Synthesis & Purification Protocol

For researchers synthesizing this compound in-house to ensure high purity for biological
testing.[1]

Reaction: Electrophilic aromatic substitution (Nitration) of 2-methylquinolin-8-ol.[1]
Protocol:

» Dissolution: Dissolve 2-methylquinolin-8-ol (1 eq) in concentrated Sulfuric Acid (H2SOa4) at
0°C.
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Nitration: Dropwise addition of Fuming Nitric Acid (HNOs, 2.2 eq) while maintaining
temperature < 10°C.[1]

Reaction: Stir at room temperature for 2 hours. The solution will darken.

Quenching: Pour the reaction mixture onto crushed ice. The dinitro derivative will precipitate
as a yellow solid.[1]

Purification:
o Filter and wash extensively with cold water to remove acid.[1]

o Recrystallization: Recrystallize from Ethanol/DMF (9:1) or Glacial Acetic Acid to remove
mono-nitro impurities.[1]

Validation: Confirm absence of the mono-nitro intermediate via HPLC.
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Figure 2:Synthesis workflow emphasizing temperature control to prevent over-oxidation or tar
formation.

Analytical Characterization Methods

To validate the identity and purity of the compound, the following validated methods are

recommended.

High-Performance Liquid Chromatography (HPLC)

Due to the acidic nature of the phenol, pH control of the mobile phase is critical to prevent peak
tailing.[1]
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pm.

e Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep it neutral/suppress ionization).

[1]
e Mobile Phase B: Acetonitrile.[1]
e Gradient: 10% B to 90% B over 15 minutes.
o Detection: UV at 254 nm (aromatic) and 350 nm (nitro-conjugation).[1]

e Retention Time: The dinitro derivative will elute later than the parent oxine due to the nitro
groups increasing interaction with the stationary phase (1t-1t interactions), despite the lower
pKa.

NMR Spectroscopy (d6-DMSO)

e 1HNMR:
o 0 2.8 ppm (s, 3H): Methyl group (C2-CHs).

o 0 ~9.0-9.5 ppm: Downfield shifts for the aromatic protons at C3, C4, and C6 due to the
electron-withdrawing nitro groups.[1]

o Absence: The C5 and C7 protons of the parent ring will be missing.[1]

Biological & Formulation Implications[1][2]
Metal Chelation Mechanism
The therapeutic efficacy of this compound is linked to its ability to chelate divalent cations

(Cuz*, Zn2*, Fe?*).

e The "lon Trap": At extracellular pH (7.4), the compound is anionic and soluble. Upon entering
the hydrophobic pocket of a metalloenzyme or crossing a membrane where the local pH
drops, the equilibrium shifts.[1]

o Selectivity: The 2-methyl group creates steric hindrance that destabilizes complexes with
small ionic radii (like Al3*), potentially improving selectivity for biologically relevant transition
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metals like Cu?*.[1]
Stability[1]
e Thermal: Stable up to 300°C.[1]
e Photostability: Sensitive to UV light.[1] Store in amber vials.

o Hydrolytic: Stable in acidic and neutral aqueous media; susceptible to oxidative degradation
in highly alkaline solutions over time.[1]
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Disclaimer: This guide is for research purposes only. Handling of nitro-aromatic compounds
requires strict adherence to laboratory safety protocols regarding toxicity and potential
explosivity of dry residues.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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